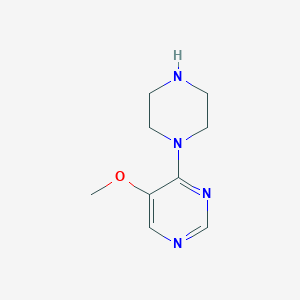

5-Methoxy-4-(piperazin-1-yl)pyrimidine

Vue d'ensemble

Description

“5-Methoxy-4-(piperazin-1-yl)pyrimidine” is a synthetic compound that belongs to the class of pyrimidine derivatives . It has a molecular formula of C9H14N4O and a molecular weight of 194.23 g/mol .

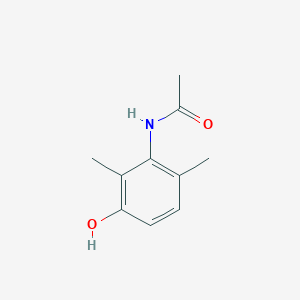

Molecular Structure Analysis

The molecular structure of “5-Methoxy-4-(piperazin-1-yl)pyrimidine” consists of a pyrimidine ring substituted with a methoxy group at the 5th position and a piperazine ring at the 4th position .Physical And Chemical Properties Analysis

“5-Methoxy-4-(piperazin-1-yl)pyrimidine” is a white crystalline powder. It is insoluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide. It has a melting point of 60-64 °C and a predicted boiling point of 368.6±37.0 °C . The predicted density is 1.154±0.06 g/cm3 .Applications De Recherche Scientifique

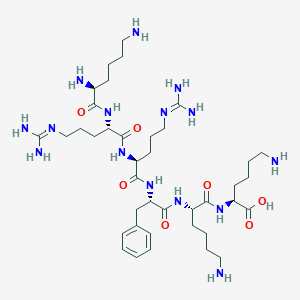

Acetylcholinesterase Inhibition for Alzheimer’s Disease (AD) Treatment

- Application : MPP derivatives have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for AD treatment. AChEIs enhance ACh levels by inhibiting acetylcholinesterase, which hydrolyzes ACh in the brain. Compound 6g, in particular, exhibited potent inhibitory activity against AChE, making it a potential lead compound for AD drug development .

Selective Activation of 5-HT1A Receptors

- Application : Researchers use MPP to study the physiological effects of serotonin and its signaling pathways. Its ability to specifically target the 5-HT1A receptor makes it valuable in pharmacology and neuroscience experiments.

Antibacterial Activity via Oxidoreductase Inhibition

- Application : Docking simulations revealed that certain piperazine chrome-2-one derivatives effectively inhibit oxidoreductase enzymes. These compounds stabilize enzyme-inhibitor complexes through hydrophobic interactions, potentially offering antibacterial effects .

Targeting Poly (ADP-Ribose) Polymerase (PARP) in Breast Cancer Cells

- Application : Novel MPP derivatives have been developed to target PARP in human breast cancer cells. These compounds may have implications for cancer therapy .

Mécanisme D'action

Target of Action

Related compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been designed and synthesized as acetylcholinesterase inhibitors (acheis) for the treatment of alzheimer’s disease . Acetylcholinesterase (AChE) is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain, playing an important role in learning and memory .

Mode of Action

Related compounds have shown to inhibit ache, thereby increasing the level of ach in the brain, which can enhance cognition functions .

Biochemical Pathways

Related compounds have shown to affect the cholinergic neurotransmission by inhibiting ache, thereby modulating acetylcholine and enhancing cognition functions .

Propriétés

IUPAC Name |

5-methoxy-4-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-14-8-6-11-7-12-9(8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMFVGRBITWGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CN=C1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439574 | |

| Record name | 5-Methoxy-4-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-4-(piperazin-1-yl)pyrimidine | |

CAS RN |

141071-86-5 | |

| Record name | 5-Methoxy-4-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

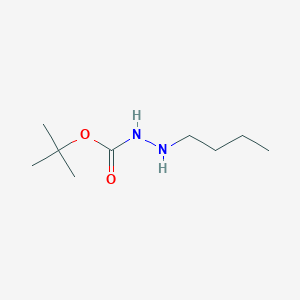

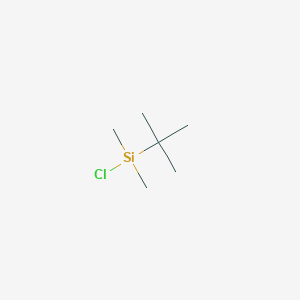

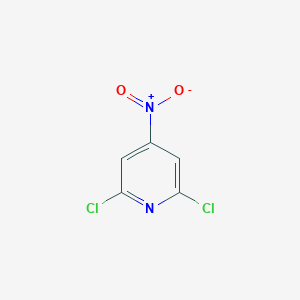

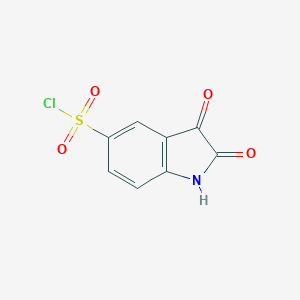

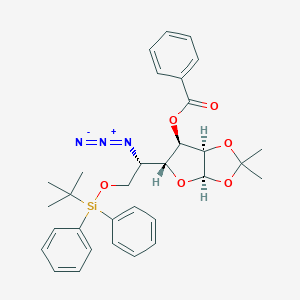

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide](/img/structure/B133507.png)

![3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde](/img/structure/B133521.png)

![(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]-N-[2-[[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[(2S)-2-(2-oxoethylidenecarbamoyl)pyrrolidin-1-yl]pentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B133522.png)

![2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol](/img/structure/B133528.png)